N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide
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Overview
Description
DM-01 is a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in gene silencing through trimethylation of histone H3 at lysine 27 (H3K27me3). This compound is primarily used in scientific research to study various types of lymphomas and solid tumors associated with the SNF5/INI-1/SMARCB1 gene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DM-01 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of DM-01 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
DM-01 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of DM-01 with modified functional groups, while oxidation and reduction reactions can alter its oxidation state .
Scientific Research Applications
DM-01 is extensively used in scientific research for its ability to inhibit EZH2. Its applications include:
Chemistry: Studying the role of histone methylation in gene regulation.
Biology: Investigating the molecular mechanisms of lymphomas and other cancers.
Medicine: Exploring potential therapeutic uses in treating cancers associated with EZH2 overexpression.
Industry: Developing new drugs and therapeutic strategies targeting EZH2
Mechanism of Action
DM-01 exerts its effects by binding to the catalytic site of EZH2, thereby inhibiting its methyltransferase activity. This prevents the trimethylation of histone H3 at lysine 27, leading to the reactivation of tumor suppressor genes that are otherwise silenced in cancer cells. The compound also increases the transcription and expression of DIRAS3, a tumor suppressor downstream of EZH2, in a dose-dependent manner .
Comparison with Similar Compounds
DM-01 is unique due to its high selectivity and potency as an EZH2 inhibitor. Similar compounds include:
Tazemetostat: The first FDA-approved EZH2 inhibitor for treating epithelioid sarcoma.
GSK126: Another selective EZH2 inhibitor used in preclinical studies.
EPZ-6438: Known for its potent inhibitory activity against EZH2.
These compounds share the common feature of targeting EZH2 but differ in their chemical structures, potency, and specific applications in research and therapy .
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2/c1-13-9-15(3)28-21(30)19(13)10-27-22(31)20-14(2)11-29(16(20)4)12-17-5-7-18(8-6-17)23(24,25)26/h5-9,11H,10,12H2,1-4H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYKDXOCUIJBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C=C2C)CC3=CC=C(C=C3)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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